Ubisindine

Descripción general

Descripción

Ubisindine es un compuesto químico conocido por sus propiedades antiarrítmicas. Pertenece a la clase de derivados de isoindolona, que son conocidos por sus diversas actividades biológicas, incluyendo efectos antiinflamatorios, nootrópicos, ansiolíticos y sedantes .

Métodos De Preparación

La síntesis de ubisindine involucra varios pasos. Un método común incluye la reacción del hexacloroantimonato de oxoisoindolium con diferentes nitrilos para formar sales de 2-azoniaaleno. Estas sales experimentan ciclización al calentarse, lo que da como resultado compuestos tetracíclicos . Otro método involucra la reacción del hexacloroantimonato de oxoisoindoloquinazolinium con p-toluidina, seguida de neutralización con carbonato de sodio para producir la base libre correspondiente

Análisis De Reacciones Químicas

Ubisindine experimenta varias reacciones químicas, incluyendo:

Oxidación: this compound puede oxidarse en condiciones específicas para formar diferentes productos de oxidación.

Sustitución: this compound puede participar en reacciones de sustitución, donde ciertos grupos funcionales son reemplazados por otros. Los reactivos comunes para estas reacciones incluyen halógenos y otros nucleófilos.

Aplicaciones Científicas De Investigación

Pharmacological Properties

Ubisindine exhibits a variety of pharmacological activities, including:

- Antiarrhythmic Activity : this compound has been identified as an antiarrhythmic agent, demonstrating efficacy in managing cardiac rhythm disorders. Studies have shown that it can modulate ion channel activity, which is critical in maintaining normal cardiac function .

- Antioxidant Properties : The compound functions as an antioxidant, helping to reduce oxidative stress in cells. This property is particularly relevant in cardiovascular health, where oxidative damage can lead to various diseases .

- Neuroprotective Effects : Research indicates that this compound may have neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases by mitigating neuronal damage caused by oxidative stress and inflammation .

Case Studies and Research Findings

Several studies have documented the applications of this compound in clinical and preclinical settings:

- Cardiovascular Studies : In a study examining the effects of this compound on heart failure models, it was found that the compound significantly improved cardiac function and reduced markers of oxidative stress. The results support its potential use as a therapeutic agent in heart diseases .

- Neuroprotection in Animal Models : In experimental models of neurodegeneration, this compound demonstrated protective effects against neuronal loss and improved cognitive function. These findings highlight its potential role in treating conditions such as Alzheimer's disease .

Comparative Data Table

The following table summarizes key research findings related to this compound's applications:

Mecanismo De Acción

El mecanismo de acción de ubisindine involucra su interacción con objetivos moleculares específicos en el cuerpo. Como agente antiarrítmico, es probable que this compound afecte los canales iónicos en las células cardíacas, estabilizando el ritmo cardíaco. Las vías moleculares exactas y los objetivos involucrados en su acción no se comprenden completamente .

Comparación Con Compuestos Similares

Ubisindine es único entre los derivados de isoindolona debido a sus propiedades antiarrítmicas específicas. Los compuestos similares incluyen:

Indoprofeno: Conocido por sus propiedades antiinflamatorias.

Pazinaclona y Pagoclona: Estos compuestos tienen efectos ansiolíticos y sedantes.

Clortalidona: Un agente diurético e antihipertensivo.

Cada uno de estos compuestos tiene actividades biológicas distintas, lo que destaca la versatilidad de los derivados de isoindolona en la química medicinal.

Actividad Biológica

Ubisindine, also known as UBIAD1, is a non-mitochondrial prenyltransferase involved in the biosynthesis of coenzyme Q10 (CoQ10), an essential antioxidant that plays a critical role in cellular energy production and protection against oxidative stress. This article explores the biological activity of this compound, focusing on its antioxidant properties, implications in cardiovascular health, and potential therapeutic applications.

Overview of this compound

This compound is encoded by the UBIAD1 gene, which is primarily expressed in endothelial and endocardial cells. It is localized within the Golgi apparatus and is essential for synthesizing CoQ10 from 4-hydroxybenzoic acid and isoprenoid units. The enzyme's activity is crucial for maintaining cellular redox balance and protecting cells from oxidative damage, particularly in cardiovascular tissues.

This compound contributes to the non-mitochondrial pool of CoQ10, which is vital for modulating endothelial nitric oxide synthase (eNOS) activity. This modulation is significant as eNOS produces nitric oxide (NO), a molecule that facilitates vasodilation and maintains vascular homeostasis. The loss of this compound leads to decreased CoQ10 levels, resulting in increased reactive oxygen species (ROS) and subsequent oxidative stress, which can cause cardiovascular dysfunction.

Key Research Findings

- Oxidative Stress Protection : Studies have shown that this compound plays a protective role against oxidative stress in zebrafish models. Mutations in the ubiad1 gene resulted in cardiovascular defects due to elevated ROS levels, indicating its importance in maintaining cardiovascular health .

- Cardiovascular Implications : Research indicates that this compound's regulation of eNOS activity is crucial for preventing NOS-dependent oxidative damage in vascular tissues. Inhibition of eNOS exacerbates oxidative damage in ubiad1 deficient models, highlighting the enzyme's protective role .

- Therapeutic Potential : Given its antioxidant properties, this compound has been proposed as a target for therapeutic strategies aimed at mitigating the side effects of statins, which are known to deplete CoQ10 levels .

Data Table: Biological Activity of this compound

| Study | Findings | Model | Implications |

|---|---|---|---|

| Nakagawa et al., 2010 | Identified this compound as a key player in CoQ10 biosynthesis | Zebrafish | Essential for cardiovascular development |

| Ubiad1 Morphants Study | Increased ROS and cardiovascular defects observed | Zebrafish | Indicates role in oxidative stress protection |

| eNOS Inhibition Study | Reduced NO signaling linked to this compound loss | Vascular cells | Suggests therapeutic target for cardiovascular diseases |

Case Studies

Case Study 1: Cardiovascular Health

A study conducted on zebrafish mutants lacking ubiad1 demonstrated severe cardiovascular defects attributed to oxidative damage. The research employed morpholino oligonucleotides to knock down ubiad1, resulting in phenotypes similar to those seen in human cardiovascular diseases characterized by oxidative stress .

Case Study 2: Statin Side Effects

In clinical settings, patients on statin therapy often experience muscle pain due to decreased CoQ10 levels. Research suggests that supplementation with this compound could alleviate these symptoms by restoring CoQ10 levels and enhancing antioxidant defenses .

Propiedades

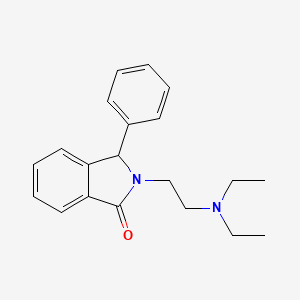

IUPAC Name |

2-[2-(diethylamino)ethyl]-3-phenyl-3H-isoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O/c1-3-21(4-2)14-15-22-19(16-10-6-5-7-11-16)17-12-8-9-13-18(17)20(22)23/h5-13,19H,3-4,14-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNYIBRGXWAWBAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCN1C(C2=CC=CC=C2C1=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50865267 | |

| Record name | 2-[2-(Diethylamino)ethyl]-3-phenyl-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50865267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26070-78-0 | |

| Record name | Ubisindine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026070780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[2-(Diethylamino)ethyl]-3-phenyl-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50865267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | UBISINDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FV251T245M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.